molecular formula C3H4N4O2 B1208844 1H-Tetrazole-5-acetic acid CAS No. 21743-75-9

1H-Tetrazole-5-acetic acid

Cat. No. B1208844
CAS RN: 21743-75-9
M. Wt: 128.09 g/mol
InChI Key: JUNAPQMUUHSYOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Tetrazole-5-acetic acid involves multi-step processes with notable efficiency and yield. One approach involves the preparation of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid through a 4-step synthesis from K14 CN, achieving an overall 32% radiochemical yield (Maxwell & Tran, 2017). Another method reported the synthesis starting from 5-amino tetrazole to 1H-tetrazole acetic acid with a total yield higher than 65%, emphasizing the optimization of nucleophilic substitution conditions (Tao, 2013).

Molecular Structure Analysis

Structural characterization of 1H-Tetrazole-5-acetic acid and its derivatives is vital for understanding their chemical behavior. X-ray crystallography and spectroscopic methods have been employed to elucidate the crystal structure, revealing the existence of the compound in the solid state as the 1H-tautomer and detailing the formation of intermolecular hydrogen bonds that contribute to its stability (Pagacz-Kostrzewa et al., 2013).

Chemical Reactions and Properties

1H-Tetrazole-5-acetic acid acts as a versatile reagent in various chemical reactions. It has been used as an organocatalyst in the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones derivatives, demonstrating its potential in promoting solvent-free conditions for chemical transformations (Mondal, Khan, & Mitra, 2019). Additionally, its coordination compounds with Nd(III) and Dy(III) have shown specific catalytic behavior for the polymerization of styrene, highlighting controlled characteristics (Li et al., 2012).

Physical Properties Analysis

The physical properties of 1H-Tetrazole-5-acetic acid and its derivatives include solubility, melting point, and crystalline structure, which are crucial for its application in synthesis and material science. The specific physical properties often depend on the method of synthesis and the conditions under which the compound is isolated and stored.

Chemical Properties Analysis

Chemical properties such as acidity, reactivity with various reagents, and the ability to form salts and complexes with metals highlight the chemical versatility of 1H-Tetrazole-5-acetic acid. Its role as a building block for the synthesis of various coordination compounds underscores its importance in the development of materials with potential catalytic, photophysical, and magnetic properties (Yu et al., 2012).

Scientific Research Applications

Synthesis and Metabolic Profiling Studies

1H-Tetrazole-5-acetic acid has been used as an intermediate in the synthesis of biologically active molecules. Its derivative, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, was prepared for metabolic profiling studies in drug discovery phases (Maxwell & Tran, 2017).

Novel Synthesis Process

A novel process for preparing 1H-tetrazole acetic acid was reported, involving the synthesis of 5-amino tetrazole from hydrazine hydrate and cyanamide, followed by a series of reactions leading to 1H-tetrazole acetic acid (Tao, 2013).

Organocatalysis in Synthesis

1H-Tetrazole 5-acetic acid has been explored as an organocatalyst for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones derivatives. This method is convenient, and the catalyst can be reused. The synthesized compounds exhibit yellowish-white fluorescence under UV light, showing potential in photophysical studies (Mondal, Khan, & Mitra, 2019).

Preparation of Energetic High-Nitrogen Compounds

1H-Tetrazole-5-acetic acid has been used in the preparation of energetic high-nitrogen compounds like 5-(trinitromethyl)-2H-tetrazole and -tetrazolates. These compounds exhibit explosive properties upon impact or heating, indicating their potential in energetic material research (Haiges & Christe, 2013).

Ligand in Copper-Catalyzed Reactions

Tetrazole-1-acetic acid has been found to serve as a superior ligand in copper-catalyzed N-arylation of imidazoles with aryl iodides, showing the compound's utility in facilitating specific chemical reactions under mild conditions (Wu et al., 2013).

Coordination Compounds and Catalytic Properties

1H-Tetrazolate-5-acetic acid has been used to form coordination compounds with Nd(III) and Dy(III). These compounds show specific and good catalytic behavior for the polymerization of styrene (Li et al., 2012).

Safety And Hazards

1H-Tetrazole-5-acetic acid is classified as an irritant and may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling this compound .

Future Directions

Tetrazoles, including 1H-Tetrazole-5-acetic acid, play a crucial role in pharmaceutical and medicinal applications . They are being explored for their potential use in the synthesis of novel drugs and biologically active substances . The synthesis of tetrazole scaffolds has been a significant area of interest in chemical and pharmaceutical research .

properties

IUPAC Name

2-(2H-tetrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4N4O2/c8-3(9)1-2-4-6-7-5-2/h1H2,(H,8,9)(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNAPQMUUHSYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176139
Record name 1H-Tetrazol-5-acetic acid
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Tetrazole-5-acetic acid

CAS RN

21743-75-9
Record name Tetrazole-5-acetic acid
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Record name 1H-Tetrazol-5-acetic acid
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Record name 21743-75-9
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Record name 1H-Tetrazol-5-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
EA Ermakova, JA Golubeva, KS Smirnova… - Polyhedron, 2023 - Elsevier
… 1H-tetrazole-5-acetic acid is bifunctional ligand that was employed for the synthesis of zinc(II) complexes in the presence of secondary ligands such as oligopyridines (dmphen – 4,7-…
Number of citations: 0 www.sciencedirect.com
EA Ermakova, YA Golubeva, KS Smirnova… - New Journal of …, 2023 - pubs.rsc.org
… and in vitro investigation of cytotoxic activity against cancer (HepG-2, MCF-7) and non-cancerous (Hek-293, MRC-5) cell lines of six copper(II) complexes with 1H-tetrazole-5-acetic acid …
Number of citations: 0 pubs.rsc.org
MA Mondal, AA Khan, K Mitra - Letters in Organic Chemistry, 2019 - ingentaconnect.com
… Abstract: 1H-Tetrazole 5-acetic acid (TAA) has been explored as a new organocatalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones derivatives from 2’-…
Number of citations: 0 www.ingentaconnect.com
ZJ Chermahini, AN Chermahini, HA Dabbagh… - … Acta Part A: Molecular …, 2017 - Elsevier
… 2H-tetrazol-5-yl) acrylonitrile and 1H-tetrazole-5-acetic acid moieties were introduced to the … 1H-tetrazole-5-acetic acid. The solar cell based on the dye with 1H-tetrazole-5-acetic acid …
Number of citations: 0 www.sciencedirect.com
SM Sondhi, S Jain, R Rani, A Kumar - 2007 - nopr.niscpr.res.in
… 1H-Tetrazole-5-acetic acid and furfuryl amine were mixed together to form a paste and this paste was irradiated in the microwave oven for 2.0 min at a power level of 300 W. The …
Number of citations: 0 nopr.niscpr.res.in
AQ Wu, QY Chen, MF Wu, FK Zheng… - Australian journal of …, 2009 - CSIRO Publishing
… research, we report here the syntheses and crystal structures of four new complexes based on tetrazolate-5-carboxylate ligands H 2 tzf and H 2 tza (H 2 tza = 1H-tetrazole-5-acetic acid), …
Number of citations: 0 www.publish.csiro.au
R Haiges, KO Christe - Inorganic Chemistry, 2013 - ACS Publications
… A convenient access to 5-(trinitromethyl)-2H-tetrazole (HTNTz) has been developed, based on the exhaustive nitration of 1H-tetrazole-5-acetic acid, which was prepared from ethyl …
Number of citations: 0 pubs.acs.org
MK Song, H Li, J Li, D Zhao, J Wang… - Advanced materials, 2014 - Wiley Online Library
… Figure 1c, 1d, and 1e show the proposed molecular structure of 5-R-1H-tetrazole: a) 5-phenyl-1H-tetrazole, b) 5-(4-hydroxyphenyl)-1H-tetrazole, and c) 1H-tetrazole-5-acetic acid. 5-R-…
Number of citations: 0 onlinelibrary.wiley.com
X Ma, C Cai, W Sun, W Song, Y Ma, X Liu… - … applied materials & …, 2019 - ACS Publications
… In this work, the reaction of a Ag(I) ion with a nitrogen-rich ligand, 1H-tetrazole-5-acetic acid (H 2 tza), leads to a novel Ag7-cluster metal–organic framework, [Ag 7 (tza) 3 (Htza) 2 (H 2 …
Number of citations: 0 pubs.acs.org
TW Tseng, TT Luo, SY Chen, CC Su… - Crystal growth & …, 2013 - ACS Publications
… (18) However, only a few MOFs based on 1H-tetrazole-5-acetic acid (H 2 TzA) have been prepared to date. (19) As part of our ongoing efforts in exploring functional crystalline materials…
Number of citations: 0 pubs.acs.org

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